[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13693829
InChI: InChI=1S/C18H27BN2O3/c1-13-11-15(16(22)21-9-7-6-8-10-21)20-12-14(13)19-23-17(2,3)18(4,5)24-19/h11-12H,6-10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCCC3
Molecular Formula: C18H27BN2O3
Molecular Weight: 330.2 g/mol

[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone

CAS No.:

Cat. No.: VC13693829

Molecular Formula: C18H27BN2O3

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone -

Specification

Molecular Formula C18H27BN2O3
Molecular Weight 330.2 g/mol
IUPAC Name [4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C18H27BN2O3/c1-13-11-15(16(22)21-9-7-6-8-10-21)20-12-14(13)19-23-17(2,3)18(4,5)24-19/h11-12H,6-10H2,1-5H3
Standard InChI Key KUOAZSHDJXRHIX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCCCC3

Introduction

The compound "[4-Methyl-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone" is a complex organic molecule that incorporates several functional groups, including a piperidine ring, a pyridine ring, and a boronic acid ester. This compound is likely used in organic synthesis, particularly in cross-coupling reactions due to the presence of the boronic ester group.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridine ring, attachment of the boronic ester group, and coupling with the piperidine ring. Common methods might include Suzuki-Miyaura cross-coupling reactions for the boronic ester functionality.

Potential Applications

Compounds with boronic ester groups are often used in pharmaceutical research for their ability to participate in cross-coupling reactions, which are crucial for synthesizing complex molecules. Additionally, piperidine and pyridine rings are common in many biologically active compounds, suggesting potential applications in drug development.

Research Findings

While specific research findings on this exact compound are not available, compounds with similar structures have been explored for various biological activities. For instance, compounds with piperidine and pyridine rings have been studied for their potential in treating metabolic disorders and CNS conditions .

Data Tables

Given the lack of specific data on this compound, a general table summarizing potential properties and applications of similar compounds can be constructed:

Property/ApplicationDescription
Chemical StructureComplex organic molecule with piperidine, pyridine, and boronic ester groups.
SynthesisLikely involves Suzuki-Miyaura cross-coupling reactions.
Potential ApplicationsPharmaceutical research, particularly in drug synthesis and development.
Biological ActivityPotential for treating metabolic and CNS disorders based on structural components.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator